

Application Notes and Protocols for 2-(3-Methoxypropyl)phenol in Organic Synthesis

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Compound of Interest

Compound Name: 2-(3-Methoxypropyl)phenol

Cat. No.: B15374192

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Disclaimer: Extensive literature searches for the specific application of **2-(3-Methoxypropyl)phenol** (CAS No. 116087-10-6) as a building block in organic synthesis yielded limited specific experimental protocols and application notes. The information presented herein is largely based on the known reactivity of its isomers and related methoxyphenol compounds, particularly its para-substituted isomer, 4-(3-methoxypropyl)phenol, and the commercially significant 2-methoxy-4-propylphenol (dihydroeugenol). These examples are provided to illustrate the potential synthetic utility of **2-(3-methoxypropyl)phenol**. Researchers should consider these as representative examples and optimize reaction conditions accordingly.

Physicochemical Properties of 2-(3-Methoxypropyl)phenol

A summary of the key physicochemical properties of the building block is essential for planning synthetic transformations.

Property	Value	Source
CAS Number	116087-10-6	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1]
Molecular Weight	166.22 g/mol	[1]
Canonical SMILES	COCCCC1=CC=CC=C1O	[1]
InChI	InChI=1S/C10H14O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3	[1]
Appearance	Not specified in literature; likely a liquid or low-melting solid.	
Boiling Point	Not specified in literature. The isomer 4-(3-methoxypropyl)phenol has a boiling point of 106-108 °C at 0.3 mmHg.[2]	
Solubility	Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.	

Synthetic Applications and Potential Protocols

2-(3-Methoxypropyl)phenol possesses two primary reactive sites for further functionalization: the phenolic hydroxyl group and the electron-rich aromatic ring.

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation to generate a variety of ethers and esters, which are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Application Note: O-alkylation of the phenolic hydroxyl group can be used to introduce a variety of functional groups, modify solubility, or to protect the phenol during subsequent reactions on

the aromatic ring. The Williamson ether synthesis is a common method for this transformation.

Experimental Protocol: General Procedure for O-Alkylation (Illustrative)

This protocol is a general representation of a Williamson ether synthesis and would require optimization for **2-(3-Methoxypropyl)phenol**.

- To a solution of **2-(3-methoxypropyl)phenol** (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a base (e.g., K_2CO_3 , Cs_2CO_3 , or NaH; 1.5-2.0 eq).
- The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
- The desired alkylating agent (e.g., an alkyl halide or tosylate; 1.1-1.5 eq) is added to the reaction mixture.
- The reaction is heated to an appropriate temperature (typically 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
- The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
- The organic layer is washed with brine, dried over anhydrous Na_2SO_4 or $MgSO_4$, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford the desired ether.

Table 1: Representative O-Alkylation Reactions of Phenols

Phenol Substrate	Alkylating Agent	Base	Solvent	Temperature (°C)	Yield (%)
Phenol	Fluoroalkyliodonium Salt	Na ₂ CO ₃	MeCN	-20 to RT	Not Specified
Phenol	Dimethyl Ether	Solid Acid Catalyst	Batch	280	~43

Note: Data in this table is derived from reactions on phenol and is for illustrative purposes.

The hydroxyl and methoxypropyl groups on the aromatic ring influence the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the alkyl chain is a weakly activating, ortho-, para-director. The steric bulk of the 3-methoxypropyl group at the 2-position will likely direct incoming electrophiles to the para-position (position 4) and the other ortho-position (position 6).

Application Note: Electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation can be employed to introduce further functionality onto the aromatic ring of **2-(3-methoxypropyl)phenol**. These reactions are foundational for building molecular complexity.

Experimental Protocol: General Procedure for Bromination (Illustrative)

This protocol is a general representation of an electrophilic bromination and would require optimization for **2-(3-methoxypropyl)phenol**.

- **2-(3-Methoxypropyl)phenol** (1.0 eq) is dissolved in a suitable solvent of low polarity (e.g., CHCl₃ or CCl₄) at a low temperature (e.g., 0 °C).
- A solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise to the reaction mixture with stirring.
- The reaction is stirred at low temperature and monitored by TLC for the consumption of the starting material.

- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- The organic layer is separated, washed with water and brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the brominated derivative(s).

Table 2: Common Electrophilic Aromatic Substitution Reactions of Phenols

Reaction	Reagents	Expected Major Products with 2-(3-Methoxypropyl)phenol
Nitration	Dilute HNO_3	2-(3-Methoxypropyl)-4-nitrophenol and 2-(3-Methoxypropyl)-6-nitrophenol
Halogenation	Br_2 in CCl_4	4-Bromo-2-(3-methoxypropyl)phenol
Friedel-Crafts Acylation	Acyl chloride, AlCl_3	5-Acyl-2-(3-methoxypropyl)phenol

Synthesis of Isomers and Related Compounds

While direct applications of **2-(3-methoxypropyl)phenol** are not well-documented, the synthesis of its isomer, 4-(3-methoxypropyl)phenol, has been reported and provides insight into the chemistry of this class of compounds.

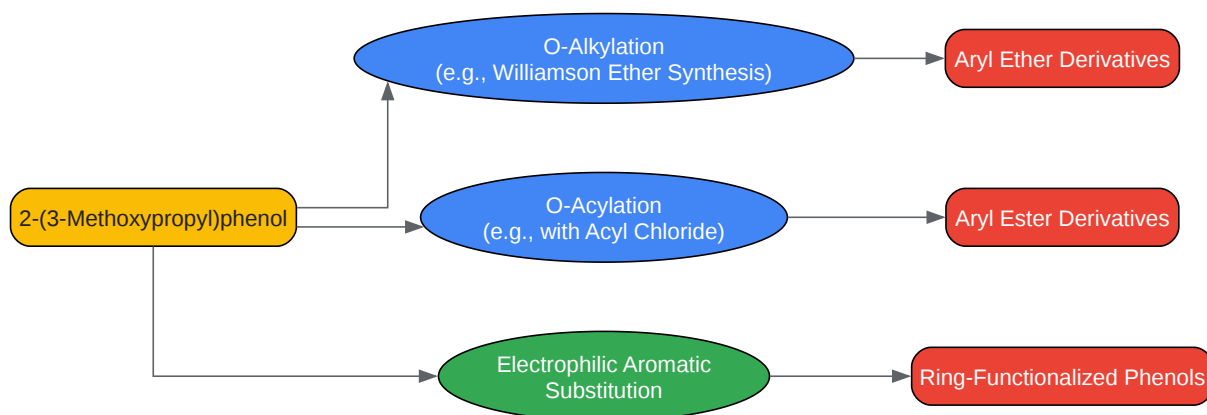
Application Note: 4-(3-Methoxypropyl)phenol can serve as a precursor for liquid crystalline compounds through esterification of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of 4-(3-Methoxypropyl)phenol[2]

This is a multi-step synthesis starting from 3-bromopropylbenzene.

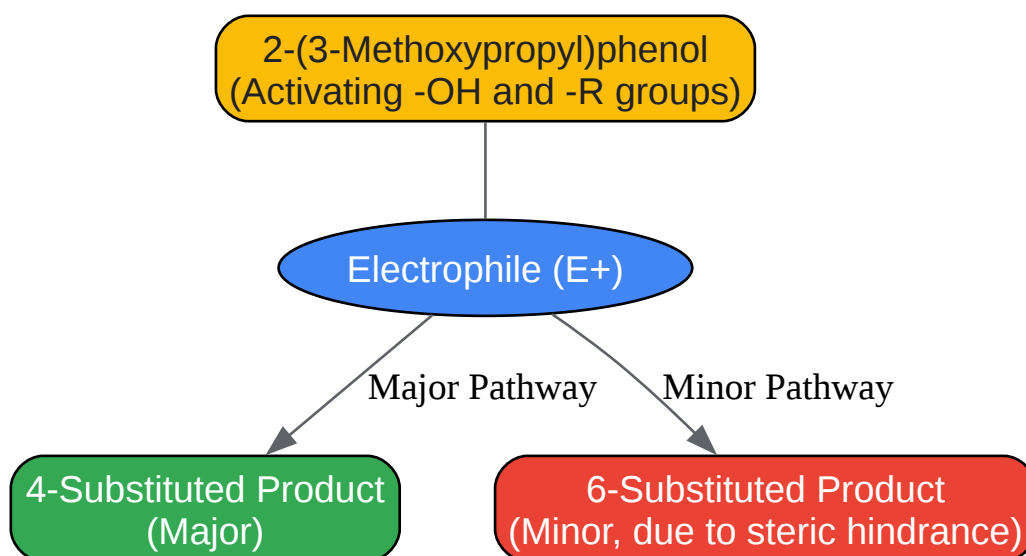
- **Preparation of 3-Propyl-1-methoxybenzene:** Sodium (20 g) is dissolved in methanol (600 mL). To this solution, 3-bromopropylbenzene (120 g) is added dropwise with heating under reflux. After 6 hours, the reaction mixture is poured into ice water, and the product is extracted with benzene. The solvent is removed, and the residue is distilled to yield 3-propyl-1-methoxybenzene (boiling point 96-98 °C / 15 mmHg).
- **Friedel-Crafts Acylation:** To a cooled (ice bath) solution of 3-propyl-1-methoxybenzene (100 g) and AlCl_3 (195 g) in CH_2Cl_2 (1.5 L), acetyl chloride (79 g) is added dropwise. The mixture is stirred for 6 hours under ice-cooling. The reaction is quenched with dilute hydrochloric acid, and the organic layer is separated and concentrated. Distillation of the residue gives p-(3-methoxypropyl)acetophenone (boiling point 94-95 °C / 0.3 mmHg).
- **Baeyer-Villiger Oxidation and Hydrolysis:** The acetophenone (67 g) is mixed with 88% formic acid (620 mL) and acetic anhydride (310 mL). Concentrated sulfuric acid (4 mL) and 35% hydrogen peroxide (110 mL) are added. The solution is heated to 40-50 °C for 8 hours. The reaction mixture is poured into water and extracted. The solvent is removed, and the residue is refluxed for 2 hours with methanol (100 mL) and 2N aqueous NaOH (250 mL). After cooling and acidification with hydrochloric acid, the product is extracted with benzene. Removal of the solvent and distillation of the residue yields 4-(3-methoxypropyl)phenol (boiling point 106-108 °C / 0.3 mmHg).

Visualizations



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Caption: Potential synthetic pathways for **2-(3-Methoxypropyl)phenol**.



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Caption: Predicted regioselectivity of electrophilic substitution.

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References

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